molecular formula C13H16ClF2N3 B15114999 N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15114999
M. Wt: 287.73 g/mol
InChI Key: SSGGQPORRPJISE-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with ethyl and methyl groups, and a difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with 2-ethyl-5-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-3-18-13(4-9(2)17-18)16-8-10-5-11(14)7-12(15)6-10;/h4-7,16H,3,8H2,1-2H3;1H

InChI Key

SSGGQPORRPJISE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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